2-Chloro-5-(thiophen-2-yl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-(thiophen-2-yl)nicotinic acid” is a chemical compound that has been used in the synthesis of a series of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Synthesis Analysis
The synthesis of these compounds involves the modification of natural products and the active substructure splicing method . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(thiophen-2-yl)nicotinic acid” and its derivatives were confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .
Scientific Research Applications
2C5TNA 95% has been used in various scientific research applications, such as in biochemical and physiological studies. It has been used to study the effects of nicotinic acid on various biochemical and physiological processes, such as the regulation of glucose metabolism and the modulation of neurotransmitter release. It has also been used to study the effects of nicotinic acid on the cardiovascular system and the nervous system.
Mechanism of Action
Target of Action
It’s known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . Thiophen-2-yl derivatives have shown significant fungicidal activities , suggesting that they may target specific enzymes or proteins in fungi.
Mode of Action
It’s known that nicotinic acid regulates the formation and release of adipokines by interacting with its receptors . Thiophen-2-yl derivatives have been found to exhibit fungicidal activities , indicating that they may interact with specific fungal targets to inhibit their growth.
Biochemical Pathways
It’s known that nicotinic acid can influence lipid metabolism . Thiophen-2-yl derivatives have shown fungicidal activities , suggesting that they may interfere with essential biochemical pathways in fungi.
Result of Action
It’s known that nicotinic acid can regulate adipokine formation and release . Thiophen-2-yl derivatives have shown significant fungicidal activities , suggesting that they may inhibit the growth of certain fungi.
Action Environment
It’s known that the efficacy of fungicides can be influenced by environmental conditions .
This compound and its derivatives present an interesting area for future research due to their potential fungicidal activities .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2C5TNA 95% in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and has a low toxicity. However, there are some limitations to using 2C5TNA 95% in lab experiments, such as its low solubility in water and its low potency.
Future Directions
There are various potential future directions for research involving 2C5TNA 95%. For example, further studies could be conducted to investigate the effects of 2C5TNA 95% on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2C5TNA 95%. Other potential future directions for research include investigating the effects of 2C5TNA 95% on the cardiovascular system, the nervous system, and other physiological systems, as well as investigating the potential adverse effects of 2C5TNA 95%.
Synthesis Methods
2C5TNA 95% can be synthesized using the reaction of thiophene-2-carboxylic acid with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at room temperature and yields 2C5TNA 95% as the product.
properties
IUPAC Name |
2-chloro-5-thiophen-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUUAZLCRBLZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686903 |
Source
|
Record name | 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865169-81-9 |
Source
|
Record name | 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.